molecular formula C14H20ClNO2 B15187204 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride CAS No. 93591-70-9

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride

Katalognummer: B15187204
CAS-Nummer: 93591-70-9
Molekulargewicht: 269.77 g/mol
InChI-Schlüssel: KAOBPKTWSCYWGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride is a synthetic organic compound It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride typically involves the following steps:

    Formation of the benzopyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the propanone group: This step involves the addition of a propanone moiety to the benzopyran ring.

    Dimethylamino substitution:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(methylamino)-1-propanone hydrochloride
  • 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(ethylamino)-1-propanone hydrochloride

Uniqueness

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

93591-70-9

Molekularformel

C14H20ClNO2

Molekulargewicht

269.77 g/mol

IUPAC-Name

1-(3,4-dihydro-2H-chromen-6-yl)-3-(dimethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-15(2)8-7-13(16)11-5-6-14-12(10-11)4-3-9-17-14;/h5-6,10H,3-4,7-9H2,1-2H3;1H

InChI-Schlüssel

KAOBPKTWSCYWGO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC(=O)C1=CC2=C(C=C1)OCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.